molecular formula C7H5ClN2O3S B1293120 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride CAS No. 1152431-76-9

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

Cat. No. B1293120
CAS RN: 1152431-76-9
M. Wt: 232.64 g/mol
InChI Key: PNFIAAOCDDIDNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the conversion of organic acids to esters, hydrazides, and oxadiazole derivatives. For instance, the synthesis of 1,3,4-oxadiazole derivatives is achieved by converting acids into corresponding esters, hydrazides, and then to oxadiazole derivatives . Similarly, the synthesis of 5-sulfonamidoimidazoles is accomplished through Rh(II)-catalyzed transannulation of oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using modern spectroscopic techniques. For example, the structure of 5-substituted 1,3,4-oxadiazole derivatives was confirmed through spectral analysis . Additionally, the structure of benzoxadiazole derivatives can be established by various reactions such as oxidation and reduction . These techniques could be applied to determine the molecular structure of "5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride."

Chemical Reactions Analysis

Chemical reactions involving sulfonyl chlorides and oxadiazole derivatives are diverse. For instance, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride reacts with nitriles and acetylenes to form triazoles and pyrazoles . Additionally, the introduction of sulfonyl chloride groups into oxadiazoles is achieved via acylation of N'-hydroxybenzimidamide with sulfocarboxylic acid dichlorides . These reactions highlight the reactivity of sulfonyl chloride groups and could be relevant to the chemical reactions of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their biological activity, are often a focus of research. For example, certain sulfonamides exhibit potent Class III antiarrhythmic activity . The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles have also been studied, indicating the potential for these compounds to form protective layers on metal surfaces . These properties may provide a basis for predicting the behavior of "this compound" in various environments.

Safety and Hazards

The safety information available indicates that 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is classified with the signal word “Danger”. It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFIAAOCDDIDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649431
Record name 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1152431-76-9
Record name 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
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